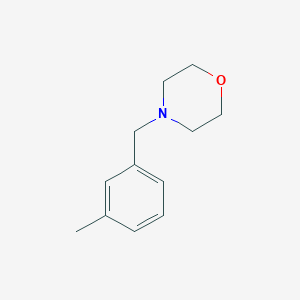

4-(3-Methylbenzyl)morpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

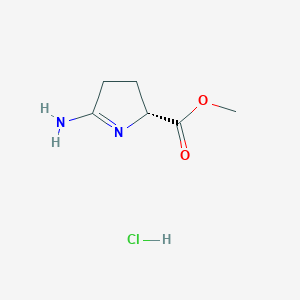

4-(3-Methylbenzyl)morpholine is a chemical compound with the molecular formula C12H17NO . It is a derivative of morpholine, which is a six-membered ring compound containing both amine and ether functional groups .

Synthesis Analysis

The synthesis of morpholines, including this compound, has been a subject of significant research. A common method involves the use of 1,2-amino alcohols and related compounds. The synthesis often involves a sequence of coupling, cyclization, and reduction reactions .Molecular Structure Analysis

Morpholine, the parent compound of this compound, is known to exist as a chair form with the N-H bond arranged in axial and equatorial conformations . The morpholine motif is widespread in natural products and biologically relevant compounds .Chemical Reactions Analysis

Morpholines are synthesized from 1,2-amino alcohols and their derivatives, which are the most common starting materials for the preparation of morpholines . The synthesis often involves a sequence of coupling, cyclization, and reduction reactions .科学的研究の応用

DNA Binding and Characterization of Morpholine Derivatives

A series of morpholine-liganded palladium(II) complexes with N-heterocyclic carbene (NHC) were synthesized and characterized, including their DNA-binding capabilities. These complexes, synthesized from (NHC)Pd(II)(pyridine) complexes and morpholine, showed significant DNA binding activity, particularly the 2,4,6-trimethylbenzyl derivative, with the 3-methylbenzyl derivative compound exhibiting oxidation effects at higher concentrations. The molecular and crystal structures of these complexes were determined using single-crystal X-ray diffraction methods, highlighting their potential in biochemical applications involving DNA interaction (Türker et al., 2019).

Inhibition of Carbonic Anhydrases

4-Sulfamoyl-N-(3-morpholinopropyl)benzamide and related compounds were prepared and evaluated as inhibitors of carbonic anhydrase isoenzymes, demonstrating nanomolar inhibitory concentration ranges. This research suggests the potential therapeutic applications of morpholine derivatives in targeting specific isoenzymes for disease treatment and management (Supuran et al., 2013).

GPR39 Agonists Modulated by Zinc

A study identified two kinase inhibitors as novel GPR39 agonists, revealing the role of zinc as an allosteric potentiator in the activation of GPR39. This finding expands the understanding of zinc's biological role and suggests new pathways for targeting GPR39 with small-molecule agonists (Sato et al., 2016).

Organoruthenium Complexes in Medicine

Research on 4-vinylbenzyl and 2-morpholinoethyl substituted (NHC)Ru(II)(η6-p-cymene) complexes explored their DNA binding, anticancer activity, and genotoxicity, revealing significant biological activities. These findings contribute to the potential medical applications of organoruthenium complexes, including their role in cancer therapy (Sarı et al., 2020).

Ionic Liquids with Morpholine Derivatives

A series of 4-benzyl-4-methylmorpholinium salts were synthesized, creating ionic liquids with various anions. Their physicochemical properties, toxicity, biodegradability, and antimicrobial activity were assessed, demonstrating the versatility and potential applications of these morpholine-based ionic liquids in green chemistry and biomass solvent development (Pernak et al., 2011).

Safety and Hazards

作用機序

Target of Action

The primary target of 4-(3-Methylbenzyl)morpholine is the carbonic anhydrase CA-II enzyme . This enzyme is essential for maintaining homeostasis in several processes, including respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance due to its vital function within cellular processes .

Mode of Action

This compound interacts with its target by attaching to the CA-II binding site and blocking its action . This compound can also efficiently facilitate the transmembrane transport of chloride anions as mobile carriers across vesicular and cellular phospholipid membranes .

Biochemical Pathways

The compound’s interaction with the CA-II enzyme affects the reversible hydration process of carbon dioxide to produce bicarbonate and protons . This process is crucial for various metabolic processes, including transporting CO2, participating in biosynthetic reactions like ureagenesis, lipogenesis, and gluconeogenesis, secreting electrolytes, facilitating bone resorption and calcification, and even facilitating tumorigenesis .

Pharmacokinetics

It is suggested that morpholine-based thiazoles can be strategically modified to improve bovine ca-ii inhibitor binding affinity, selectivity, and pharmacokinetics .

Result of Action

The result of the compound’s action is the inhibition of the CA-II enzyme, which disrupts the homeostasis of several biochemical processes . In addition, it can specifically alkalize liposomes, disrupt the homeostasis of lysosomal pH, and inactivate the lysosomal Cathepsin B enzyme .

Action Environment

The action environment of this compound is primarily within the cellular environment, where it interacts with enzymes and disrupts biochemical pathways

特性

IUPAC Name |

4-[(3-methylphenyl)methyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-11-3-2-4-12(9-11)10-13-5-7-14-8-6-13/h2-4,9H,5-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPCPGWGLHHNSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(diethylamino)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2955493.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2955498.png)

![3-(4-fluorophenyl)-7,8-dimethoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2955499.png)

![7-Cyclopropyl-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2955504.png)

![1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-N2,N5-dimethyl-1H-pyrrole-2,5-disulfonamide](/img/structure/B2955505.png)

![5-[1-(3-Chloro-4-fluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2955509.png)

![3-[(4-chlorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)